molecular formula C24H25N3O6S B15133892 4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Cat. No.: B15133892
M. Wt: 483.5 g/mol
InChI Key: IWUQZSDLXVAQAI-UHFFFAOYSA-N
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Description

4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a methoxyphenyl group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different core structures.

Uniqueness

4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

InChI

InChI=1S/C24H25N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13,19-20,23,27H,10-12H2,1H3,(H,25,29)(H,26,28)(H,30,31)

InChI Key

IWUQZSDLXVAQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2NC3C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Origin of Product

United States

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